molecular formula C7H11NO2 B053977 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 119103-15-0

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No. B053977
CAS RN: 119103-15-0
M. Wt: 141.17 g/mol
InChI Key: CWVQBVRGOKBTQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-azabicyclo[2.2.1]heptane derivatives has been extensively studied, showcasing various methodologies for creating these complex structures. For instance, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid involved diazomalonate insertion, intramolecular cyclization, and chemoselective reduction, highlighting the compound's potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010). Another method for synthesizing a related compound, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, involved double alkylation starting from dimethyl meso-2,5-dibromohexanedioate, emphasizing the adaptability of these frameworks for synthesizing rigid, non-chiral analogues of bioactive molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

The molecular structure of 1-azabicyclo[2.2.1]heptane derivatives is characterized by their bicyclic framework, which imposes significant conformational constraints. These constraints play a crucial role in the compound's chemical reactivity and interaction with biological targets. For example, X-ray crystal structure analyses revealed common boat conformations for the 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane skeletons, underlining the importance of the equatorial position of substituents on the heterocycle (Gensini et al., 2002).

Chemical Reactions and Properties

1-Azabicyclo[2.2.1]heptane derivatives undergo a variety of chemical reactions, influenced by their unique structural features. For instance, the stereocontrolled synthesis of a 1-azabicyclo[4.1.0]heptane derivative showcased the formation of an NH aziridine and subsequent intramolecular conjugate addition, leading to trans-2,6-disubstituted piperidines (Wynne, Clarkson, & Shipman, 2008). These reactions highlight the compound's versatility in synthesizing structurally complex and functionally diverse derivatives.

Physical Properties Analysis

The physical properties of 1-azabicyclo[2.2.1]heptane derivatives, such as solubility, melting points, and boiling points, are crucial for their application in chemical synthesis and pharmaceutical formulations. While specific data on these properties were not directly mentioned in the sources, they are typically determined experimentally and are critical for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 1-azabicyclo[2.2.1]heptane derivatives, including acidity, basicity, and reactivity towards different chemical agents, are fundamentally influenced by their bicyclic structure. The constrained geometry affects the electron distribution within the molecule, thereby influencing its chemical behavior in reactions, such as nucleophilic substitutions and electrophilic additions. The synthesis and functionalization strategies discussed earlier illustrate the compound's chemical versatility and potential for creating a wide range of derivatives with varied biological activities.

Scientific Research Applications

  • Synthesis and Applications in Medicinal Chemistry :

    • The synthesis of related compounds like 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and their potential use in medicinal chemistry due to their bicyclic nature and conformational constraints (Napolitano et al., 2010).
    • Structurally novel morpholine amino acids, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, have been synthesized for potential use in modulating the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
  • Synthesis of Analogues and Derivatives :

    • The synthesis of enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids as new conformationally constrained 4-hydroxyprolines (Avenoza et al., 1999).
    • Novel approaches to synthesize bicyclic α-amino acids like 2-azabicyclo[2.2.1]heptane-1-carboxylic acid for generating neuronal nicotinic receptor ligands (Strachan et al., 2006).
  • Catalytic and Synthetic Applications :

    • The preparation of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in enantiopure form and its catalytic potential in aldol reactions, indicating improved selectivity compared to monocyclic analogues (Armstrong et al., 2009).
    • The synthesis of derivatives like 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid as analogues of amino acids and their potential in rigid peptide design (Kubyshkin et al., 2007).

Safety and Hazards

The safety information for “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” could involve further exploration of its synthetic routes and potential applications. For instance, the compound could be used as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints . Additionally, the compound could be incorporated into the structure of other drugs to improve their physicochemical properties .

properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-1-3-8(5-7)4-2-7/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVQBVRGOKBTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611371
Record name 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119103-15-0
Record name 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
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